
Methyl 4-amino-3-bromobenzoate
Overview
Description
Methyl 4-amino-3-bromobenzoate: is an organic compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is a derivative of benzoic acid, where the carboxyl group is esterified with a methanol molecule, and the aromatic ring is substituted with an amino group at the fourth position and a bromine atom at the third position . This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-amino-3-bromobenzoate can be synthesized through several methods. One common route involves the bromination of methyl 4-aminobenzoate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions using automated reactors to maintain precise control over reaction conditions. The product is then purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-3-bromobenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed:
Nucleophilic substitution: Depending on the nucleophile used, products such as methyl 4-hydroxy-3-bromobenzoate or methyl 4-amino-3-alkoxybenzoate can be formed.
Reduction: this compound is reduced to methyl 4-amino-3-bromobenzene.
Oxidation: this compound is oxidized to methyl 4-nitro-3-bromobenzoate.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-amino-3-bromobenzoate is characterized by the following chemical structure:
- Molecular Formula : C₈H₈BrNO₂
- Molecular Weight : 230.06 g/mol
- Melting Point : 105-109 °C
- Functional Group : Bromo ester
The compound contains a bromine atom, an amino group, and a methyl ester, which contribute to its reactivity and utility in various chemical reactions.
Biochemical Applications
1. Enzyme Substrates
This compound serves as a substrate in biochemical assays, particularly for the detection of peroxidase activity. Its ability to undergo colorimetric changes makes it useful in enzyme-linked immunosorbent assays (ELISA) and immunohistochemistry applications. The compound's interaction with peroxidase results in a measurable color change, facilitating the quantification of enzyme activity in various biological samples .
2. Drug Development
Research indicates that compounds similar to this compound exhibit pharmacological activities, making them potential candidates for drug development. Studies have shown that derivatives of this compound can act on specific biological targets, contributing to the development of new therapeutics for diseases such as cancer and bacterial infections .
Material Science Applications
1. Synthesis of Functional Materials
The compound is utilized as an intermediate in the synthesis of functional materials. For instance, it can be involved in producing polymers with specific properties or in the modification of existing materials to enhance their performance in applications such as coatings or adhesives .
2. Analytical Chemistry
In analytical chemistry, this compound is employed as a reagent for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Its distinct chemical properties allow for effective separation and identification of compounds in complex mixtures .
Case Studies
Mechanism of Action
The mechanism of action of methyl 4-amino-3-bromobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects . The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Methyl 4-amino-2-bromobenzoate
- Methyl 4-amino-5-bromo-2-hydroxybenzoate
- Methyl 4-amino-5-bromo-2-chlorobenzoate
Comparison: Methyl 4-amino-3-bromobenzoate is unique due to the specific positioning of the amino and bromine groups on the aromatic ring. This positioning influences its reactivity and the types of reactions it can undergo. For example, the presence of the bromine atom at the third position makes it more susceptible to nucleophilic substitution reactions compared to its isomers . Additionally, the amino group at the fourth position can participate in hydrogen bonding, affecting its interactions with biological molecules .
Biological Activity
Methyl 4-amino-3-bromobenzoate is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacology and biochemistry. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
This compound is an aromatic compound characterized by the following properties:
- Molecular Formula : C₉H₁₁BrN O₂
- Molecular Weight : 232.09 g/mol
- Melting Point : 115-117 °C
- Boiling Point : 314.8 °C
- Density : 1.1 g/cm³
These properties suggest that the compound is stable under standard laboratory conditions and can be utilized in various biological assays.
Research indicates that this compound derivatives exhibit inhibitory effects on key enzymes involved in cellular detoxification processes, specifically glutathione reductase (GR) and glutathione S-transferase (GST). These enzymes play crucial roles in managing oxidative stress and detoxifying harmful compounds in cells.
Inhibition Studies
A study highlighted the structure-activity relationship (SAR) of this compound derivatives, revealing that certain derivatives possess significant inhibitory activity against GR and GST. For instance:
Compound Name | K_i Value (μM) |
---|---|
Methyl 4-amino-3-bromo-5-fluorobenzoate | 0.325 ± 0.012 |
Methyl 4-amino-2-nitrobenzoate | 92.41 ± 22.26 |
These findings suggest that modifications to the this compound structure can enhance its inhibitory potency against these enzymes, making it a candidate for further drug development targeting oxidative stress-related diseases .
Antioxidant Activity
One notable study investigated the antioxidant properties of this compound derivatives. The results indicated that these compounds effectively scavenge free radicals, thereby reducing oxidative damage in cellular models. This antioxidant activity is believed to be mediated through the inhibition of GR and GST, which are critical for maintaining cellular redox balance.
Cytotoxic Effects
In vitro assays demonstrated that certain derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve apoptosis induction through oxidative stress pathways, suggesting potential applications in cancer therapy.
Research Findings
- Enzyme Inhibition : The derivatives significantly inhibited GR and GST activities, which are vital for cellular defense against oxidative stress.
- Cell Viability : Treatment with specific derivatives resulted in reduced viability of cancer cells, indicating their potential as chemotherapeutic agents.
- Structure-Activity Relationships : Modifications to the bromine and amino groups influenced the biological activity, highlighting the importance of chemical structure in developing effective inhibitors.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 4-amino-3-bromobenzoate, and how can purity be ensured?
- Methodology : The compound is often synthesized via Suzuki-Miyaura cross-coupling reactions. For example, this compound reacts with phenylboronic acid under palladium catalysis to form biphenyl derivatives (61% yield) . Key steps include:
- Use of anhydrous solvents (e.g., THF) and inert atmosphere (N₂/Ar).
- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent).
- Purity validation using HPLC (≥95%) and NMR (e.g., δ 3.86 ppm for methyl ester protons) .
Q. How should researchers handle this compound safely in the laboratory?
- Safety Protocols :
- Skin/Eye Contact : Flush eyes with water for 15 minutes; wash skin with soap and water immediately .
- Waste Disposal : Segregate halogenated waste and consult certified disposal agencies to prevent environmental contamination .
- Storage : Store in airtight containers at 2–8°C, away from light and moisture .
Q. What spectroscopic techniques confirm the structural identity of this compound?
- Analytical Workflow :
- ¹H NMR : Characteristic peaks include aromatic protons (δ 6.75–7.85 ppm) and methyl ester (δ 3.86 ppm) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 244–246 (M⁺, Br isotope pattern) .
- FT-IR : Stretching vibrations for ester C=O (~1700 cm⁻¹) and NH₂ (~3400 cm⁻¹) .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling be optimized for synthesizing this compound derivatives?
- Experimental Design :
- Catalyst Screening : Compare Pd(PPh₃)₄ vs. PdCl₂(dppf) for yield and regioselectivity .
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for reaction efficiency.
- Table : Optimization parameters for biphenyl derivative synthesis:
Parameter | Condition 1 | Condition 2 |
---|---|---|
Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) |
Yield | 61% | 55% |
Reaction Time | 12 h | 8 h |
Q. What strategies resolve discrepancies between experimental and computational NMR data for this compound?
- Approach :
- DFT Calculations : Use Gaussian or ORCA to simulate NMR shifts and compare with experimental data.
- Solvent Correction : Account for solvent effects (e.g., CDCl₃) in computational models.
- Tautomer Analysis : Investigate amino group protonation states, which may shift δ values by 0.5–1.0 ppm .
Q. How can crystallographic software (e.g., SHELXL, Mercury) aid in structural analysis of derivatives?
- Workflow :
- Data Collection : Use high-resolution X-ray diffraction (≤1.0 Å) for accurate electron density maps .
- Refinement : SHELXL for anisotropic displacement parameters; Mercury for visualizing hydrogen-bonding networks .
- Case Study : Overlay crystal structures of this compound derivatives to assess steric effects of substituents .
Q. How can researchers design pharmacological studies for this compound derivatives?
- Methodology :
- Derivatization : Introduce substituents (e.g., acetyl, chloro) at the 4-amino position to enhance bioactivity .
- In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) against S. aureus and C. albicans .
- Toxicity Screening : Use zebrafish embryos or HEK293 cells to assess acute toxicity (LC₅₀/IC₅₀) .
Q. Data Contradiction and Validation
Q. How should conflicting reports on the stability of this compound under acidic conditions be addressed?
- Validation Protocol :
- Controlled Degradation Study : Expose the compound to HCl (0.1–1.0 M) and monitor via TLC/NMR.
- Kinetic Analysis : Calculate half-life (t₁/₂) under varying pH and temperature conditions.
- Comparative Spectroscopy : Compare degradation products with authentic standards .
Q. Environmental and Regulatory Considerations
Q. What are the environmental implications of brominated byproducts during synthesis?
- Mitigation Strategies :
- Green Chemistry : Replace brominating agents (e.g., Br₂) with KBrO₃/HBr to reduce toxicity.
- Lifecycle Analysis : Quantify bromine content in waste streams using ion chromatography .
Properties
IUPAC Name |
methyl 4-amino-3-bromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUWAOALZYWQBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363932 | |
Record name | Methyl 4-amino-3-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106896-49-5 | |
Record name | Methyl 4-amino-3-bromobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106896-49-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-amino-3-bromobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70363932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-amino-3-bromobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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